Stereochemical Configuration Directly Impacts Autotaxin Inhibitor Potency
Derivatization of the (R)-configured valine intermediate into spirocyclic ATX inhibitors yields compounds with IC50 values of 500 nM, whereas the corresponding (S)-enantiomer-derived inhibitors exhibit IC50 values of 1,000 nM under identical assay conditions [1].
| Evidence Dimension | ATX enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 500 nM (for the finished inhibitor incorporating the (R)-configured valine moiety) |
| Comparator Or Baseline | 1,000 nM (for the matched inhibitor incorporating the (S)-configured valine moiety) |
| Quantified Difference | 2-fold improvement in potency favoring the (R)-configuration |
| Conditions | In vitro ATX enzymatic assay (fluorescent or colorimetric readout) as reported in BindingDB entries BDBM369989 and BDBM369859 |
Why This Matters
Procurement of the correct (R)-enantiomer is critical; use of the (S)-form would halve the potency of the resulting ATX inhibitor, compromising lead optimization campaigns.
- [1] BindingDB comparison: BDBM369989 (R-configuration, IC50=500 nM) vs BDBM369859 (S-configuration, IC50=1,000 nM); both derived from US Patent US10233182B2. View Source
